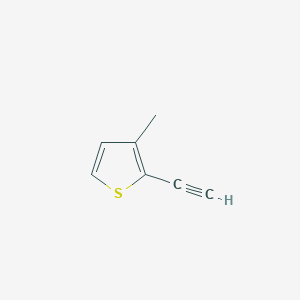

2-Ethynyl-3-methylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comderpharmachemica.com First discovered in 1883, it was initially considered an impurity in benzene (B151609). numberanalytics.com However, its distinct electronic properties and reactivity soon established it as a valuable component in organic synthesis. numberanalytics.com The thiophene nucleus is isosteric to the benzene ring, meaning it can often replace a benzene ring in biologically active compounds without a loss of activity. wikipedia.orgcognizancejournal.com This principle has been successfully applied in the development of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, an analog of piroxicam. wikipedia.org

Thiophene derivatives are integral to the synthesis of a wide array of functional molecules. numberanalytics.comontosight.ai In medicinal chemistry, they form the structural core of drugs targeting a range of conditions, including cancer, inflammation, and microbial infections. cognizancejournal.comontosight.ai Beyond pharmaceuticals, thiophene-based materials are at the forefront of materials science, contributing to the development of organic electronics, conductive polymers, and photovoltaic devices. numberanalytics.comontosight.ai

Overview of Alkynyl Thiophenes in Research and Development

The introduction of an alkynyl group—a carbon-carbon triple bond—onto the thiophene ring gives rise to alkynyl thiophenes, a class of compounds with enhanced versatility. The ethynyl (B1212043) group serves as a highly functional handle for a variety of chemical transformations. smolecule.com It readily participates in reactions such as electrophilic additions and, notably, cross-coupling reactions. smolecule.com

The Sonogashira cross-coupling reaction, which pairs terminal alkynes with aryl or vinyl halides, is a particularly powerful tool for elaborating the structure of alkynyl thiophenes. nih.gov This methodology allows for the precise and controlled formation of carbon-carbon bonds, enabling the construction of complex, conjugated systems. Such systems are of great interest for their potential applications in molecular electronics and the synthesis of sequence-controlled oligomers. semanticscholar.org The ability to regioselectively introduce substituents onto the thiophene ring is a significant advantage in designing molecules with specific electronic and physical properties. semanticscholar.org

Scope and Research Focus on 2-Ethynyl-3-methylthiophene

This article will now narrow its focus to a specific alkynyl thiophene: this compound. This compound, with its defined substitution pattern, serves as an exemplary case study for the synthetic utility and potential of this class of molecules. The presence of the methyl group at the 3-position influences the electronic environment of the thiophene ring and can direct the regioselectivity of further reactions.

The subsequent sections will delve into the synthesis, properties, and applications of this compound, drawing upon detailed research findings to illustrate its role as a valuable building block in organic synthesis and materials science.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling and application in various chemical reactions.

| Property | Value |

| CAS Number | 81294-11-3 |

| Molecular Formula | C₇H₆S |

| Molecular Weight | 122.19 g/mol |

| Physical Form | Liquid |

| Purity | 97% |

| Storage Temperature | 4°C |

| IUPAC Name | This compound |

| InChI Key | OXECOAGMUUJLPS-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling provides a direct method for introducing the ethynyl group onto a pre-functionalized thiophene ring. semanticscholar.orgresearchgate.net The reactivity of the ethynyl group and the thiophene ring allows for a wide range of subsequent transformations, making it a versatile intermediate in the synthesis of more complex molecules.

One notable application is in the preparation of unsymmetrically substituted 1,4-bis(2-ethynyl-3-thienyl)benzene derivatives. semanticscholar.org These structures are of interest for creating sequence-controlled oligomeric materials with tailored electronic properties. semanticscholar.org The synthesis often involves the coupling of a protected ethynylthiophene derivative with a suitable aromatic partner, followed by deprotection to reveal the terminal alkyne for further functionalization. researchgate.net

Applications in Materials Science and Organic Synthesis

The unique electronic and structural features of this compound and its derivatives make them valuable in both materials science and organic synthesis.

Organic Electronics: Thiophene-based polymers are known for their conductive properties. The incorporation of ethynyl linkages can enhance the conjugation and charge transport characteristics of these materials, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). numberanalytics.comontosight.ai

Functional Dyes: The extended π-systems that can be constructed from this compound are often chromophoric, absorbing light in the visible and ultraviolet regions. This property is exploited in the design of photochromic materials, such as diarylethenes, which can undergo reversible color changes upon exposure to light.

Complex Molecule Synthesis: In organic synthesis, the ethynyl group serves as a versatile handle for constructing complex molecular architectures. It can participate in cycloaddition reactions, be reduced to form alkanes or alkenes, or be further elaborated through additional coupling reactions. acs.org

Spectroscopic Data

For example, the ¹H NMR spectrum of 2-ethynyl-5-methylthiophene (B1337333) shows a singlet for the methyl protons at approximately 2.46 ppm, a singlet for the acetylenic proton at around 3.29 ppm, and signals for the thiophene ring protons in the aromatic region. clockss.org The ¹³C NMR spectrum would show characteristic signals for the sp-hybridized carbons of the alkyne and the carbons of the thiophene ring. clockss.org Infrared (IR) spectroscopy is particularly useful for identifying the C≡C and C-H stretches of the terminal alkyne, which typically appear around 2100 cm⁻¹ and 3300 cm⁻¹, respectively.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S/c1-3-7-6(2)4-5-8-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXECOAGMUUJLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513466 | |

| Record name | 2-Ethynyl-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81294-11-3 | |

| Record name | 2-Ethynyl-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81294-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethynyl-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethynyl 3 Methylthiophene and Analogues

Cross-Coupling Strategies for Thiophene (B33073) Ethynylation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent the most common approach for the synthesis of 2-ethynyl-3-methylthiophene. These reactions typically involve the coupling of a halo-substituted 3-methylthiophene (B123197) with an ethynylating agent in the presence of a metal catalyst.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a widely utilized and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. jcu.edu.ausynarchive.comorganic-chemistry.orgwikipedia.org In the context of this compound synthesis, this typically involves the reaction of 2-bromo-3-methylthiophene (B51420) or 2-iodo-3-methylthiophene (B105595) with a protected or terminal alkyne.

A common strategy employs trimethylsilylacetylene (B32187) as the ethynylating agent, which requires a subsequent deprotection step to yield the terminal alkyne. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.

Detailed research has demonstrated the successful Sonogashira coupling of 2-bromo-3-methylthiophene with trimethylsilylacetylene. The reaction is typically carried out using a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, in conjunction with copper(I) iodide as a co-catalyst. An amine base, such as triethylamine, is used to scavenge the hydrogen halide formed during the reaction. The subsequent removal of the trimethylsilyl (B98337) protecting group is readily achieved under mild basic conditions to afford this compound.

Table 1: Representative Conditions for Sonogashira Coupling in the Synthesis of this compound Precursors

| Entry | Thiophene Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-3-methylthiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | Toluene | 70 | 12 | ~85 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Suzuki and Stille Coupling Applications in Thiophene Functionalization

While less direct for the introduction of a terminal ethynyl (B1212043) group, Suzuki and Stille couplings are instrumental in the broader functionalization of the thiophene ring, which can lead to precursors for ethynylation or to analogues of this compound. jcu.edu.aunih.govnih.govresearchgate.net

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov For thiophene functionalization, this could involve coupling 3-methyl-2-thienylboronic acid with a haloalkyne, or 2-halo-3-methylthiophene with an ethynylboronate. While direct ethynylation via Suzuki coupling is not as common as the Sonogashira reaction, it is a powerful tool for creating more complex substituted thiophenes.

The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. harvard.eduwikipedia.org The reaction of a 2-halo-3-methylthiophene with an ethynylstannane, such as tributyl(ethynyl)stannane, can be employed to form the desired carbon-carbon bond. A significant advantage of the Stille reaction is its tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a notable drawback.

Table 2: General Parameters for Suzuki and Stille Couplings in Thiophene Functionalization

| Coupling Type | Thiophene Reagent | Coupling Partner | Catalyst | Base/Additive | Typical Solvents |

| Suzuki | 2-Halo-3-methylthiophene | Ethynylboronate | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DMF |

| Stille | 2-Halo-3-methylthiophene | Ethynylstannane | Pd(PPh₃)₄ | LiCl (additive) | Toluene, THF |

Kumada Coupling Approaches for Ethynyl Thiophenes

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. researchgate.netgoogle.comnih.govgoogle.com For the synthesis of ethynyl thiophenes, this could involve the reaction of 3-methyl-2-thienylmagnesium halide with a haloalkyne.

The preparation of the Grignard reagent from 2-halo-3-methylthiophene is a critical first step. This organomagnesium compound can then be coupled with an appropriate ethynyl halide. The choice of catalyst is crucial for achieving high yields and minimizing side reactions. Nickel catalysts, such as Ni(dppp)Cl₂, are often effective for this type of transformation.

Table 3: Conceptual Kumada Coupling for this compound Synthesis

| Thiophene Precursor | Grignard Reagent | Coupling Partner | Catalyst | Solvent |

| 2-Bromo-3-methylthiophene | 3-Methyl-2-thienylmagnesium bromide | Ethynyl bromide | Ni(dppp)Cl₂ | THF, Diethyl ether |

Copper-Mediated Cross-Coupling Techniques

Copper-mediated coupling reactions, while sometimes used in conjunction with palladium as in the Sonogashira reaction, can also be employed independently for the formation of C-C bonds. nih.govnih.govrsc.orgrsc.orgresearchgate.net The Castro-Stephens coupling, for instance, involves the reaction of a copper acetylide with an aryl halide.

In the synthesis of this compound, a copper acetylide, prepared from acetylene (B1199291) or a protected alkyne, could be coupled with 2-halo-3-methylthiophene. These reactions are often carried out in solvents like pyridine (B92270) or DMF at elevated temperatures. While palladium-catalyzed reactions are generally more common, copper-mediated methods offer a viable alternative, particularly in specific synthetic contexts.

Heterocyclization Routes from Functionalized Alkyne Precursors

An alternative to functionalizing a pre-existing thiophene ring is to construct the thiophene ring itself from acyclic precursors. These methods often offer a high degree of control over the substitution pattern of the final product.

Metal-Catalyzed Cyclization Processes

Various transition metals, including palladium, gold, and copper, can catalyze the cyclization of appropriately functionalized alkyne precursors to form thiophene rings. harvard.edumdpi.comgelest.comresearchgate.net These reactions often proceed through an intramolecular nucleophilic attack of a sulfur-containing group onto a metal-activated alkyne moiety.

For the synthesis of this compound, a conceivable precursor would be a molecule containing a thiol group and a di-yne or enyne functionality, with a methyl group positioned to become the 3-substituent on the thiophene ring. The metal catalyst facilitates the cyclization and subsequent aromatization to form the thiophene ring with the desired ethynyl group at the 2-position. The specific regiochemical outcome is often dependent on the nature of the precursor and the catalyst system employed.

While this approach is powerful for the synthesis of substituted thiophenes, specific examples leading directly to this compound are not extensively documented in the literature, highlighting an area for potential future research.

Base-Promoted Heterocyclization Reactions

Base-promoted heterocyclization represents a powerful strategy for the synthesis of thiophene derivatives. These reactions typically involve the cyclization of suitably functionalized acyclic precursors, where a base facilitates the formation of the thiophene ring. While direct synthesis of this compound via this method is not extensively documented in readily available literature, the synthesis of related thiophene structures through base-promoted pathways provides a foundational understanding.

One common approach involves the reaction of a compound containing a thiol group with an appropriately substituted alkyne or a precursor that can generate an alkyne in situ. The base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the thiol, which then undergoes a nucleophilic attack on the alkyne, leading to the cyclization and formation of the thiophene ring. The presence and position of substituents on the acyclic precursor dictate the final substitution pattern of the thiophene product.

For instance, the synthesis of 2,4-disubstituted thiophenes has been achieved from 4-en-1-yn-3-yl acetates through a sequence involving a base-promoted deacylation to form a (Z)-2-en-4-yne-1-thiolate derivative, which then undergoes thiocyclization. nih.gov Another example is the one-pot C-S coupling and heterocyclization approach, where (Z)-1-bromo-1-en-3-ynes react with a thiol in the presence of a base like lithium hexamethyldisilazane (B44280) (LiHMDS) to form an intermediate that cyclizes to the thiophene. nih.gov

| Precursor Type | Base | Key Transformation | Product Type |

| (Z)-2-en-4-yne-1-thiolate | Strong Base | 5-exo-dig cyclization and aromatization | 2,4-disubstituted thiophenes |

| (Z)-1-bromo-1-en-3-ynes and Thiol | LiHMDS | C-S coupling followed by 5-endo-dig cyclization | Substituted thiophenes |

Iodocyclization in Thiophene Ring Formation

Iodocyclization is another effective method for constructing the thiophene ring, particularly for introducing an iodine atom, which can be a versatile handle for further functionalization. This reaction involves the treatment of a sulfur-containing acetylenic precursor with molecular iodine and a base. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the sulfur nucleophile, leading to the cyclized product.

A notable application of this methodology is the synthesis of substituted 3-iodothiophenes from 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.org These precursors, readily prepared from the alkynylation of α-mercapto ketones or esters, undergo a 5-endo-dig cyclization upon treatment with iodine and a mild base like sodium bicarbonate in acetonitrile (B52724) at room temperature. organic-chemistry.org This process is often followed by dehydration, leading to the aromatic 3-iodothiophene. The reaction is highly regioselective and tolerates a variety of substituents on the starting alkyne. organic-chemistry.org

Similarly, 3-iodobenzothiophenes can be synthesized from 2-alkylthiophenylacetylenes through an iodocyclization process. researchgate.netunipa.it This reaction also proceeds via an iodonium intermediate, followed by an anti-attack of the sulfur atom and subsequent dealkylation. unipa.it

| Precursor | Reagents | Key Intermediate | Product |

| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | Iodonium ion | Substituted 3-iodothiophenes |

| 2-Alkylthiophenylacetylenes | I₂, Base | Iodonium ion | 3-Iodobenzothiophenes |

Targeted Derivatization and Regioselectivity

Once the this compound core is synthesized, its chemical utility can be expanded through targeted derivatization of both the thiophene ring and the ethynyl group. Achieving high regioselectivity in these transformations is crucial for the synthesis of well-defined functional molecules.

Selective Functionalization of the Thiophene Ring

The thiophene ring in this compound exhibits distinct reactivity at its different positions. The C5 position is generally the most susceptible to electrophilic substitution due to the directing effect of the sulfur atom and the methyl group. The C4 position is less reactive.

Bromination: Selective bromination is a common functionalization reaction. For 3-methylthiophene, bromination with N-bromosuccinimide (NBS) can be controlled to yield either 2-bromo-3-methylthiophene or 2,5-dibromo-3-methylthiophene (B84023) depending on the reaction conditions. researchgate.net For this compound, the C5 position is expected to be the primary site of electrophilic attack. Regioselective bromination can be achieved by careful choice of brominating agent and reaction conditions. For example, using Br₂ in acetic acid can lead to the formation of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from the corresponding 3-formyl derivative, highlighting the possibility of functionalizing the C4 position under specific circumstances. mdpi.com

Lithiation: Directed ortho-metalation is a powerful tool for regioselective functionalization. In the case of thiophene derivatives, a directing group can guide a strong base, such as n-butyllithium, to deprotonate a specific adjacent position. For instance, an amide group at the C2 position of a 5-propylthiophene directs lithiation to the C3 position, which can then be quenched with an electrophile like DMF to introduce a formyl group. mdpi.com This strategy allows for the precise introduction of functional groups at positions that might not be accessible through direct electrophilic substitution.

| Reaction | Reagent | Position of Functionalization | Product |

| Electrophilic Bromination | NBS | C5 (and C2 if unsubstituted) | Bromo-3-methylthiophenes |

| Directed Lithiation-Formylation | n-BuLi, DMF (with C2 directing group) | C3 | 3-Formylthiophene derivative |

Chemical Transformations of the Ethynyl Group (e.g., Oxidation, Reduction)

The ethynyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Oxidation: The oxidation of the ethynyl group can lead to several products depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not abundant, general methods for alkyne oxidation can be applied. For instance, oxidation of the sulfur atom in thiophene derivatives to the corresponding sulfoxide (B87167) or sulfone can be achieved using reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII). scispace.com The rate of this oxidation is influenced by the electronic nature of the substituents on the thiophene ring. scispace.com

Reduction: The ethynyl group can be selectively reduced to either a vinyl or an ethyl group. Catalytic hydrogenation using specific catalysts allows for controlled reduction. For example, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the syn-selective reduction of alkynes to cis-alkenes. Complete reduction to the corresponding ethyl group can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere.

Regio- and Stereocontrol in Synthetic Pathways

Achieving high levels of regio- and stereocontrol is a central theme in the synthesis of complex molecules derived from this compound.

Regiocontrol: As discussed in the context of functionalization, the inherent reactivity of the thiophene ring, coupled with the use of directing groups, allows for a high degree of regiocontrol. For example, the Grignard metathesis (GRIM) method for the synthesis of poly(3-alkylthiophenes) demonstrates excellent regioselectivity, leading to head-to-tail coupled polymers. researchgate.net This is achieved by the regioselective formation of a Grignard reagent from 2,5-dibromo-3-alkylthiophenes. researchgate.net

Reactivity and Mechanistic Studies of 2 Ethynyl 3 Methylthiophene

Alkynyl Group Reactivity and Transformations

The carbon-carbon triple bond of the ethynyl (B1212043) group in 2-ethynyl-3-methylthiophene is a hub of chemical reactivity, enabling a variety of transformations. Among the most significant of these is the copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction, often termed "click chemistry," is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. nih.govwikipedia.org The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) in a stepwise manner. rsc.org This catalytic cycle results in the exclusive formation of the 1,4-regioisomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

In the context of this compound, the terminal alkyne readily participates in CuAAC reactions. A general procedure for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles involves reacting the alkyne with an organic halide in the presence of sodium azide and a copper(I) catalyst. beilstein-journals.org A one-pot, two-step sequence can be employed where the organic azide is generated in situ from a corresponding halide and immediately consumed in the reaction with the copper acetylide of this compound. beilstein-journals.org

A variety of copper(I) sources can be used, including copper(I) iodide and in situ reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. beilstein-journals.org The addition of ligands, such as N,N'-dimethylethylenediamine (DMEDA), can enhance the reaction rate and efficiency. beilstein-journals.org

Below is a representative table of reaction conditions for the CuAAC of a generic terminal alkyne, which are applicable to this compound.

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Iodothiophene | 2-Ethynylthiophene | CuI, NaN3, Sodium Ascorbate, DMEDA | Ethanol/Water (7:3) | 50 | 95 |

| 2 | Benzyl Bromide | Phenylacetylene | CuI, NaN3, Sodium Ascorbate, DMEDA | Ethanol/Water (7:3) | 50 | 92 |

| 3 | 1-Iodobutane | 1-Heptyne | CuI, NaN3, Sodium Ascorbate, DMEDA | Ethanol/Water (7:3) | 50 | 88 |

This data is representative of CuAAC reactions and is based on the methodology described for similar thiophene-containing compounds. beilstein-journals.org

Applications of Click Chemistry in Macromolecular and Supramolecular Assembly

The robustness and efficiency of the CuAAC reaction make it an invaluable tool for the synthesis of complex macromolecular and supramolecular structures. nih.govsigmaaldrich.com The 1,2,3-triazole ring formed is not merely a linker but a rigid, aromatic, and polar unit that can influence the properties of the resulting material.

The reaction of bifunctional or polyfunctional molecules containing this compound and corresponding azides can lead to the formation of polymers, dendrimers, and other complex architectures. For instance, the polymerization of a bis-azide with a bis-alkyne, where one of the components is a derivative of this compound, can produce conjugated polymers with alternating thiophene (B33073) and triazole units. beilstein-journals.org These materials are of interest in the field of organic electronics due to the electron-donating nature of the thiophene and the electron-accepting character of the triazole. beilstein-journals.org

The "click" methodology has been successfully employed to synthesize a variety of oligomers and polymers. beilstein-journals.org For example, co-oligomers of a donor-acceptor-donor type, where thiophene moieties act as donors and 1,2,3-triazoles as acceptors, have been synthesized through a one-pot procedure. beilstein-journals.org This approach allows for the facile construction of conjugated systems with tunable electronic properties.

Alkyne Activation in Organometallic Catalysis

Beyond click chemistry, the terminal alkyne of this compound can be activated by various transition metal catalysts to participate in a range of carbon-carbon bond-forming reactions. A prominent example is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to a Pd(0) species is followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. libretexts.org The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt. libretexts.org

This compound can serve as the alkyne component in Sonogashira couplings, allowing for the direct connection of the 3-methylthien-2-yl-ethynyl moiety to various aromatic and vinylic systems. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org

A typical Sonogashira coupling reaction is outlined in the table below.

| Entry | Alkyne | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| 1 | Phenylacetylene | Iodobenzene | Pd(PPh3)4 | CuI | Triethylamine | THF | Room Temp. |

| 2 | 1-Heptyne | Bromostyrene | PdCl2(PPh3)2 | CuI | Diisopropylamine | Toluene | 50°C |

| 3 | Trimethylsilylacetylene (B32187) | 4-Iodoanisole | Pd(OAc)2/XPhos | CuI | Cs2CO3 | Acetonitrile (B52724) | 75°C |

This data represents typical conditions for Sonogashira coupling reactions. scielo.org.mx

Thiophene Ring Reactivity

The thiophene ring in this compound is an electron-rich aromatic system, susceptible to electrophilic attack and amenable to modern C-H functionalization strategies. The presence of the activating methyl group at the 3-position and the deactivating, yet sterically unobtrusive, ethynyl group at the 2-position influences the regioselectivity of these reactions.

Investigations into C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical method for the derivatization of heteroaromatic compounds. mdpi.com For thiophene derivatives, palladium-catalyzed C-H arylation is a common transformation. The regioselectivity of C-H functionalization on the thiophene ring of this compound is predicted to be directed by the electronic and steric effects of the substituents.

The methyl group at the 3-position is an activating, ortho-, para-director. The ethynyl group at the 2-position is a deactivating group. In electrophilic aromatic substitution, the positions alpha to the sulfur atom (2- and 5-positions) are generally the most reactive. In this compound, the 2-position is blocked. The 5-position is therefore a likely site for C-H functionalization, activated by the sulfur atom and influenced by the methyl group. The 4-position is ortho to the methyl group and meta to the ethynyl group, making it another potential, albeit likely less reactive, site.

While specific studies on the C-H functionalization of this compound are not abundant, related studies on substituted thiophenes provide valuable insights. For instance, in the palladium-catalyzed C-H/C-H coupling of 2-methylthiophene, functionalization occurs at the 5-position. It is reasonable to expect that this compound would also undergo preferential C-H functionalization at the 5-position.

Electrophilic Substitution Patterns and Direct Functionalization

Electrophilic aromatic substitution is a fundamental reaction of thiophenes. researchgate.netyoutube.comquizlet.comquizlet.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents. The thiophene ring is inherently more reactive towards electrophiles at the α-positions (2 and 5) than the β-positions (3 and 4).

In this compound, the 2-position is substituted. The 3-position carries an activating methyl group, which directs incoming electrophiles to the ortho (2- and 4-) and para (5-) positions. The 2-ethynyl group is electron-withdrawing and would be expected to direct incoming electrophiles to the meta-positions (4- and 5-positions relative to the ethynyl group).

Considering these combined effects:

Position 5: This position is para to the activating methyl group and meta to the deactivating ethynyl group, and it is an α-position of the thiophene ring. This makes it the most probable site for electrophilic attack.

Position 4: This position is ortho to the activating methyl group and meta to the deactivating ethynyl group. It is a β-position of the thiophene ring, which is generally less reactive than the α-position.

Therefore, the anticipated major product of electrophilic substitution on this compound is the 5-substituted isomer. A minor amount of the 4-substituted product may also be formed.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The specific conditions for these reactions would need to be optimized for this compound, taking into account the sensitivity of the ethynyl group to certain reagents.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound is critical for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. Mechanistic studies typically focus on identifying the sequence of elementary steps, characterizing transient intermediates, and understanding the role of catalysts in directing the reaction toward the desired products.

Kinetic and Mechanistic Studies of Coupling Reactions

Kinetic and mechanistic investigations of coupling reactions, such as the Sonogashira cross-coupling, provide fundamental insights into the reactivity of this compound. The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst. ru.nlbohrium.com

Mechanistic studies have revealed a complex catalytic cycle. While the precise kinetics for this compound are not extensively detailed in dedicated public studies, the mechanism is generally understood to follow that of other terminal alkynes. The process often involves two interconnected catalytic cycles: one for palladium and one for copper. Key steps in the palladium cycle include the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step where the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination, which yields the coupled product and regenerates the active Pd(0) catalyst.

Kinetic measurements for similar coupling reactions have been used to determine the rate-determining step and the influence of reactant concentrations and temperature on the reaction rate. researchgate.net For instance, studies on related Sonogashira reactions have revealed that under certain conditions, the reaction can exhibit complex kinetic profiles, with the rate-determining step potentially shifting depending on the specific substrates and catalyst system employed.

A novel transformation pathway, NHC-ethynyl coupling (where NHC is N-heterocyclic carbene), has been identified as a potential side reaction in the Sonogashira coupling catalyzed by Pd/NHC complexes. ru.nlnih.gov Kinetic studies have shown that this side reaction can occur from the very beginning of the main coupling reaction, highlighting the dynamic nature of the catalytic system. ru.nl

Table 1: Generalized Kinetic Parameters for Sonogashira Coupling of Terminal Alkynes

| Parameter | Description | Typical Observation |

|---|---|---|

| Reaction Order (Aryl Halide) | The exponent of the aryl halide concentration in the rate law. | Often found to be first-order. |

| Reaction Order (Alkyne) | The exponent of the alkyne concentration in the rate law. | Can vary; may be zero-order or first-order depending on the mechanism and rate-determining step. |

| Reaction Order (Catalyst) | The exponent of the catalyst concentration in the rate law. | Typically first-order with respect to the palladium catalyst. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Varies significantly with the catalyst system and substrates. |

This table presents generalized data based on studies of various terminal alkynes in Sonogashira reactions; specific values for this compound may vary.

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating proposed reaction mechanisms. In the context of palladium-catalyzed coupling reactions involving this compound, these intermediates are often transient and present in low concentrations. Advanced analytical techniques are therefore required for their study.

In studies of Sonogashira reactions with analogous alkynes, various palladium-acetylide intermediates have been identified. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been instrumental in observing species with the general formula (Ligand)n-Pd-(C≡C-R). For this compound, this would correspond to palladium complexes containing the 3-methylthienyl-2-ethynyl ligand.

Further structural elucidation of these intermediates has been achieved through tandem mass spectrometry techniques like collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD) spectroscopy. ru.nlnih.gov These methods provide information on the structure and bonding within the transient species. For example, IRMPD spectra, when compared with theoretical spectra from quantum chemical calculations, can confirm the geometry and coordination mode of the ligands around the palladium center. nih.gov The characterization of these intermediates provides direct evidence for the steps outlined in the catalytic cycle, such as the formation of palladium-acetylide complexes after the transmetalation step.

Table 2: Key Reactive Intermediates in Palladium-Catalyzed Alkyne Coupling

| Intermediate Type | General Structure | Role in Catalytic Cycle | Characterization Method(s) |

|---|---|---|---|

| Pd(0)-Alkyne Complex | L₂Pd(0)(η²-RC≡CH) | Alkyne coordination | Spectroscopy, Computational Modeling |

| Palladium Acetylide | L₂Pd(II)(C≡CR)X | Formed after deprotonation/transmetalation | ESI-MS, CID, IRMPD |

| Di-substituted Pd(II) Complex | L₂Pd(II)(Ar)(C≡CR) | Formed after oxidative addition and transmetalation | ESI-MS, NMR (in some cases) |

| Copper(I) Acetylide | Cu-C≡CR | Transfers acetylide to Palladium | X-ray crystallography (for stable analogs) |

L = Ligand (e.g., phosphine, NHC), R = 3-methylthien-2-yl, Ar = Aryl/Vinyl group, X = Halide

Influence of Catalyst Systems on Reaction Pathways

The choice of catalyst system exerts a profound influence on the efficiency, selectivity, and even the mechanistic pathway of reactions involving this compound. A catalyst system comprises the metal source (e.g., a palladium salt), the ligands, and any co-catalysts or additives.

Metal and Support Effects: While homogeneous palladium catalysts are common, heterogeneous catalysts, where palladium is supported on materials like alumina (B75360) (Al₂O₃), titania (TiO₂), or ceria (CeO₂), are also utilized. mdpi.com The nature of the support material can significantly impact the catalyst's activity. For example, studies have shown that the turnover frequency (TOF) for Suzuki cross-coupling reactions can be substantially higher for palladium supported on Al₂O₃ or TiO₂ compared to supports like CeO₂. mdpi.com

Co-catalyst Role: In the Sonogashira reaction, the presence or absence of a copper(I) co-catalyst can define the reaction pathway. The traditional copper-assisted mechanism involves the formation of a copper acetylide intermediate. However, concerns over side reactions like Glaser-type homocoupling of the alkyne have driven the development of copper-free Sonogashira protocols. ru.nl In these systems, the mechanism of acetylide formation and transfer to the palladium center is altered, often requiring a base to facilitate the deprotonation of the alkyne.

Table 3: Effect of Different Catalyst Systems on a Representative Coupling Reaction

| Catalyst System | Ligand Type | Co-Catalyst | General Observations & Influence on Pathway |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Phosphine | CuI | "Classical" Sonogashira system; pathway proceeds via copper acetylide. |

| Pd/NHC Complexes | N-Heterocyclic Carbene | CuI or None | High stability and activity; can promote both Cu-assisted and Cu-free pathways. ru.nl Susceptible to NHC-ethynyl coupling side reactions. nih.gov |

| Pd(dppf)Cl₂ | Diphosphine | None | Often used in copper-free conditions; ligand framework influences stability and activity. nih.gov |

This table summarizes general trends observed in coupling reactions analogous to those involving this compound.

Advanced Applications in Organic Electronic Materials and Devices

Precursors for Organic Semiconductors

Thiophene-based organic semiconductors have garnered significant attention due to their potential in a wide range of applications. nih.gov Oligothiophenes, in particular, offer a well-controlled platform for investigating the relationships between molecular structure, morphology, and electronic properties in organic semiconductor systems. nih.gov The incorporation of the 2-ethynyl-3-methylthiophene moiety into larger conjugated systems is a key strategy for fine-tuning the electronic and physical properties of the resulting organic semiconductors.

Thienothiophenes, which are formed by the annulation of two thiophene (B33073) rings, are electron-rich, planar, and possess delocalized π-electron systems, making them promising materials for organic semiconductors used in OLEDs. beilstein-journals.org The synthesis of complex molecules for OLEDs often involves the use of thiophene-based precursors. While direct studies detailing the use of this compound in OLEDs are not prevalent, its structural motifs are found in more complex molecules designed for emissive layers in OLEDs. The principle of OLEDs involves the injection of holes and electrons from the anode and cathode, respectively, which then combine in the emissive layer to form excitons that generate light upon relaxation. riyngroup.com The efficiency of OLEDs is categorized into generations, with fluorescent (first generation), phosphorescent (second generation), and thermally-activated delayed fluorescence (TADF) (third generation) mechanisms. ossila.com The design of novel organic emitters, such as green dopants based on arylamine 2,3-disubstituted bithiophene derivatives, highlights the importance of functionalized thiophene units in achieving high-performance OLED devices. researchgate.net

The ethynyl-thiophene linkage is a valuable component in the design of chromophores for dye-sensitized solar cells (DSSCs). For instance, organic chromophores featuring an ethynyl-thienothiophene linker have been synthesized and utilized as photosensitizers in DSSCs. researchgate.net The introduction of such linkers can narrow the bandgap of the molecule, leading to enhanced light harvesting in the visible region. researchgate.net Polythiophenes, such as the well-studied poly(3-hexylthiophene) (P3HT), are cornerstone donor materials in organic solar cells. mdpi.com Recent advancements in polythiophene-based OSCs have led to efficiencies exceeding 16% through the use of cyano-substituted polythiophenes, which exhibit deep-lying HOMO energy levels and favorable morphology. tue.nl

While 3-methylthiophene (B123197) has been investigated as a more sustainable solvent for the fabrication of high-performance organic solar cells, the focus here is on the solid-state components. nih.gov The performance of OPV devices is critically dependent on the molecular structure of the donor and acceptor materials. For example, a novel donor polymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized for use in OSCs, although it showed a lower power conversion efficiency (PCE) compared to P3HT due to less efficient electron/hole separation. mdpi.com This underscores the importance of molecular design, where a building block like this compound could be used to systematically modify polymer structures to optimize performance.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm2) | Fill Factor (FF) (%) |

|---|---|---|---|---|---|

| P3HT | PC71BM | 1.15 | 0.46 | 7.91 | 31.64 |

| TTT-co-P3HT | PC71BM | 0.14 | 0.41 | 1.27 | 26.78 |

| P5TCN-2F | Y6 | 16.1 | - | - | - |

Thiophene-based materials are extensively used in the fabrication of organic field-effect transistors (OFETs). nih.gov The performance of these devices is highly dependent on the molecular ordering and charge transport characteristics of the organic semiconductor. Poly(3-hexylthiophene) (P3HT) is a benchmark material for OTFTs. mdpi.com Studies have shown that blending P3HT with other polymers, such as semicrystalline poly(stearyl acrylate) (PSA), can lead to the formation of well-defined P3HT nanowires and achieve high hole mobilities. rsc.org For instance, OFETs based on a blend of 10 wt% P3HT in PSA exhibited a hole mobility of 7.86 × 10-3 cm2 V-1 s-1 with an on/off ratio of 105. rsc.org The introduction of a graphene oxide interfacial layer in P3HT-based OTFTs has also been shown to significantly improve device performance, with field-effect mobility increasing from 4.21 × 10-3 cm2 V-1 s-1 to 7.3 × 10-3 cm2 V-1 s-1. mdpi.com The synthesis of novel polymers based on units like alkylated indacenodithieno[3,2-b]thiophene further demonstrates the potential for high-performance field-effect transistors. heeneygroup.com

| Semiconductor Material | Device Structure/Modification | Hole Mobility (μ) (cm2 V-1 s-1) | On/Off Ratio |

|---|---|---|---|

| 10 wt% P3HT in PSA | Blend nanowires | 7.86 × 10-3 | 105 |

| P3HT | Standard BGBC | 4.21 × 10-3 | - |

| P3HT | Graphene Oxide interfacial layer | 7.3 × 10-3 | - |

Design of Functional Materials

The reactive ethynyl (B1212043) group of this compound makes it a valuable synthon for creating a diverse range of functional organic materials through various coupling reactions, such as the Sonogashira coupling.

Photochromic materials can reversibly change their chemical structure and physical properties upon exposure to light of different wavelengths. nih.gov Thiophene-containing compounds, particularly diarylethenes, are a prominent class of photochromic materials known for their excellent thermal stability and fatigue resistance. mdpi.com While direct incorporation of this compound into photochromic switches is not widely reported, the synthesis of dithienylethene-based photochromes often involves functionalized thiophene precursors. researchgate.net The development of photochromic materials is aimed at applications in optical data storage, molecular switches, and logic gates. nih.gov The unique properties of photochromic compounds, such as changes in absorption, photoluminescence, and redox potentials, make them promising for light-controllable electronics. jcu.edu.au

The synthesis of novel chromophores and dyes is crucial for various optoelectronic applications. Thiophene-based azo dyes have been a subject of interest for many years due to their versatile applications. sapub.orgresearchgate.net More specifically, the ethynyl-thiophene unit serves as an effective π-spacer in the design of dyes for applications such as DSSCs. For example, a set of 3-ethynylaryl coumarin (B35378) dyes incorporating mono- and bithiophenes, as well as thieno[3,2-b]thiophene, have been synthesized and investigated for their spectroscopic properties and potential in DSSCs. nih.gov The synthesis of these complex dyes often relies on multicomponent reactions to build the final chromophore structure. nih.gov

Development of Sensor Materials

The unique molecular structure of this compound makes it a promising building block for the development of advanced sensor materials. Thiophene-based chemosensors are a well-established class of materials for the selective and quantitative detection of various analytes, including metal ions. nih.govresearchgate.net The operational principle of these sensors often relies on changes in their optical or electronic properties upon interaction with a target analyte. nih.gov For instance, the coordination of a cation to a fluorescent thiophene-based chemosensor can lead to either an enhancement (Chelation Enhanced Fluorescence Effect - CHEF) or a quenching (Chelation Enhancement Quenching Effect - CHEQ) of its fluorescence emission. nih.gov

Polymers and oligomers derived from this compound can be designed to act as potent sensor materials. The polythiophene backbone provides the necessary conjugated system for electronic and optical activity, while the ethynyl group offers a versatile point for further functionalization or for creating a rigid polymer structure. The methyl group at the 3-position influences the polymer's solubility and morphology. nih.gov The side chains of polythiophenes can also serve as molecular recognition units, aiding in chemical sensing. nih.gov

For example, a novel phenanthroline-thiophene based chemosensor was developed for Zn²⁺ detection, where the complexation of thiophene groups with the metal ion resulted in a significant change in the fluorescence spectrum. nih.gov Similarly, a 'Turn-on' fluorescent chemosensor integrating a thiophene-2-carbohydrazide (B147627) unit was designed for the selective detection of In³⁺ ions, demonstrating a low limit of detection. nih.govseoultech.ac.kr These examples highlight the potential of incorporating the this compound moiety into more complex sensor architectures to detect specific environmental or biological analytes. The synergistic effect of materials like graphite (B72142) oxide and polythiophene has also been shown to enhance the conductivity and biocompatibility of electrodes, which is beneficial for creating stable biofilms in microbial fuel cells, a type of biosensor. mdpi.com

Structure-Performance Relationships in Conjugated Systems

Influence of Substituent Position and Electronic Effects on Material Performance

The performance of materials derived from this compound is critically dependent on the position and electronic nature of its substituents. In polythiophenes, the arrangement of monomer units and the nature of the side chains dictate the polymer's electronic and optical properties. nih.govcmu.edu The polymerization of 3-substituted thiophenes can lead to different couplings (head-to-tail, head-to-head, tail-to-tail), which affects the planarity and conjugation of the polymer backbone. pkusz.edu.cn Regioregular head-to-tail (HT) coupling in poly(3-alkylthiophene)s (P3ATs) leads to enhanced electrical conductivity due to the formation of well-organized, planar structures. nih.govcmu.edu

For this compound, the methyl group is at the 3-position. Electron-donating groups, like the methyl group, generally decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in 3-substituted polythiophenes. researchgate.net Conversely, electron-withdrawing groups tend to increase this energy gap. nih.govresearchgate.net The ethynyl group at the 2-position plays a crucial role in polymerization and influences the electronic structure. The introduction of an ethynyl fragment can result in a red shift in the maximum absorbance wavelength and a decrease in the energy gap. mdpi.com

The steric hindrance caused by substituents can also induce twisting in the conjugated backbone, which increases the HOMO-LUMO gap and excitation energies. acs.orgresearchgate.net However, specific intramolecular interactions, such as S··O interactions, can promote a more planar structure, leading to reduced excitation energies. acs.orgresearchgate.net Therefore, the interplay between the electron-donating methyl group and the π-system of the ethynyl group, along with their positions on the thiophene ring, finely tunes the electronic properties and ultimate performance of the resulting polymer in electronic devices. researchgate.netacs.org Studies on benzodithiophene-based polymers have shown that even slight modifications in the substituent position on the side chain can significantly impact π–π stacking distance, charge transport, and photovoltaic properties. rsc.org

| Substituent Type | Position on Thiophene Ring | General Effect on Electronic Properties |

| Electron-donating (e.g., Alkyl) | 3-position | Decreases HOMO-LUMO energy gap. researchgate.net |

| Electron-withdrawing (e.g., Ester) | 3-position | Increases HOMO-LUMO energy gap, causes blue shift in λmax. nih.gov |

| Sterically Demanding | - | Induces twisting of the polymer backbone, increasing the HOMO-LUMO gap. acs.orgresearchgate.net |

| Ethynyl | 5-position (on terthiophene) | Causes a red shift in λmax and a decrease in the energy gap. mdpi.com |

Correlation of Conjugation Length with Optical and Electronic Properties

The effective conjugation length of polymers derived from this compound is a primary determinant of their optical and electronic properties. Generally, as the conjugation length increases in polythiophenes and oligothiophenes, the energy gap (Eg) between the HOMO and LUMO levels decreases. mdpi.com This reduction in the energy gap typically leads to a red shift (a shift to longer wavelengths) in the material's absorption and emission spectra. mdpi.com

The introduction of ethynylene units into a polymer backbone can induce greater planarity, leading to red-shifted absorption maxima compared to analogous polymers with only thiophene units. mdpi.com This increased planarity enhances the electronic delocalization along the polymer chain. mdpi.com However, the relationship is not always straightforward; while ethynylene-based polymers may show red-shifted absorption, their optical band gap might be wider than their thiophene-only counterparts. mdpi.com In some co-oligomers containing thiophene and 1,2,3-triazole units, the triazole ring can interrupt conjugation, though weak electronic communication may still occur, leading to a red-shift in the absorption maximum with increasing oligomer size. beilstein-journals.orgnih.gov

Theoretical studies on thiophene-based oligomers have shown that both the HOMO-LUMO gaps and the excitation energies are affected by the chain length and the presence of substituents. acs.orgresearchgate.net For instance, in a series of oligothiophenes bearing pyrene (B120774) units, the absorption spectra were influenced by the oligomer backbone length. researchgate.net The electrical and optical properties of polythiophenes are a direct consequence of the extended charge delocalization along the polymer backbone, which is facilitated by the coplanarity of the thiophene rings. mdpi.com Therefore, synthetic strategies that promote longer, more planar conjugated systems are essential for optimizing the performance of materials based on this compound.

| Property | Effect of Increasing Conjugation Length |

| HOMO-LUMO Energy Gap (Eg) | Decreases. mdpi.com |

| Maximum Absorption Wavelength (λmax) | Red shifts (moves to longer wavelengths). mdpi.commdpi.com |

| Oxidation Potential | Decreases (easier to oxidize). cmu.edu |

| Fluorescence Quantum Yield | May increase with molecular size and conjugation. beilstein-journals.org |

Impact of Polymer Microstructure and Morphology on Device Efficiency

The efficiency of organic electronic devices fabricated from this compound-based polymers is profoundly influenced by the solid-state microstructure and morphology of the polymer film. rsc.org Key morphological features that govern device performance include the degree of crystallinity, the packing of polymer chains, and the connectivity between crystalline domains. mdpi.com A well-ordered microstructure with high crystallinity and good connectivity between domains is crucial for efficient charge transport. mdpi.com

For polythiophenes, regioregularity is a critical factor. Head-to-tail (HT) regioregular poly(3-alkylthiophene)s can self-assemble into well-ordered, lamellar structures, which significantly enhances charge carrier mobility compared to their regiorandom counterparts. nih.govcmu.edu The random sequence of monomer units in regiorandom polymers hinders close packing and reduces conductivity by causing the thiophene rings to twist out of planarity. nih.gov The length of the alkyl side chain also plays a role; longer side chains in HT poly(3-alkylthiophene)s can lead to more desirable electronic, electrochemical, and optical properties by inducing planar main-chain structures. cmu.eduresearchgate.net

The processing conditions used to create thin films, such as the choice of solvent and annealing temperature, can be used to control the polymer's microstructure. kaust.edu.saucla.edu For example, annealing a polymer film can alter the degree of interchain interactions, which can improve device efficiency by balancing charge injection and luminescence quenching. ucla.edu The molecular weight of the polymer is another important parameter, as higher molecular weights can enhance charge transport by allowing polymer chains to bridge adjacent crystalline domains. researchgate.netnih.gov Ultimately, controlling the polymer morphology to create interconnected pathways for charge carriers is a key strategy for improving the performance of electronic devices based on conjugated polymers. rsc.orgucla.eduacs.org

| Morphological Feature | Impact on Device Performance |

| High Regioregularity (Head-to-Tail) | Enhances electrical conductivity and charge mobility by promoting planar, ordered structures. nih.govcmu.edu |

| High Crystallinity | Improves charge transport. mdpi.com |

| Interconnected Crystalline Domains | Facilitates efficient charge transport throughout the polymer network. mdpi.comacs.org |

| Lack of Long-Range Order (Amorphous) | Can hinder charge transport, but tie chains can help connect ordered regions. acs.org |

| Control of Interchain Interactions | Can balance charge injection and luminescence efficiency, improving overall device performance. ucla.edu |

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in 2-ethynyl-3-methylthiophene governs its fundamental chemical and physical properties. Computational methods are indispensable for visualizing and quantifying these characteristics.

Density Functional Theory (DFT) Investigations of Electronic States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For a molecule like this compound, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional structure. For instance, studies on similar molecules like 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET) show that the C-S bond lengths in the thiophene (B33073) ring are typically around 1.76 Å and 1.78 Å. nih.gov The bond angles within the thiophene ring are expected to be approximately 91-93° at the sulfur atom and 109-114° for the carbon atoms. nih.gov The introduction of the methyl and ethynyl (B1212043) groups would cause slight distortions in this geometry, which DFT can predict with high accuracy.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| C-S Bond Length | ~1.75 Å | Based on DFT studies of various thiophene derivatives. mdpi.com |

| C=C (ring) Bond Length | ~1.37 Å | Based on calculations for 2TSET. nih.gov |

| C-C (ring) Bond Length | ~1.42 Å | Based on calculations for 2TSET. nih.gov |

| C≡C (ethynyl) Bond Length | ~1.21 Å | Typical value for ethynyl groups in computational models. |

| C-S-C Bond Angle | ~91.5° | Based on calculations for 2TSET. nih.gov |

Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electrical transport properties. scirp.orgajchem-a.com

Computational studies on substituted thiophenes provide a reliable framework for estimating these values for this compound. The methyl group (an electron-donating group) is expected to raise the HOMO energy level, while the ethynyl group (a π-system) can lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule that is chemically reactive. mdpi.com For example, studies on thiophene sulfonamide derivatives show HOMO-LUMO gaps in the range of 3.44–4.65 eV. mdpi.com

Table 2: Representative HOMO/LUMO Energies and Gaps for Substituted Thiophenes from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.91 | -2.26 | 4.65 |

| Thiophene Sulfonamide Derivative 7 | -6.15 | -2.71 | 3.44 |

| Quinoline (for comparison) | -6.65 | -1.82 | 4.83 |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. chemrxiv.orgchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). mdpi.comnih.gov

For this compound, the MEP map would be expected to show significant negative potential (typically colored red) around the sulfur atom due to its lone pairs of electrons and over the triple bond of the ethynyl group due to its high π-electron density. researchgate.net These areas represent the most likely sites for interaction with electrophiles. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms. researchgate.net Such maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity. mdpi.com

Computational Studies of Reactivity and Reaction Pathways

Beyond static electronic properties, computational chemistry can model dynamic processes, predicting how this compound would behave in a chemical reaction.

Theoretical Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state structures, and calculate the activation energies associated with each step. researchgate.net

For this compound, theoretical studies could predict the outcomes of various reactions. For example, in electrophilic aromatic substitution, calculations could determine whether an incoming electrophile would preferentially add to the C5 or C4 position of the thiophene ring. In reactions involving the ethynyl group, such as nucleophilic additions or cycloadditions, DFT can model the different possible pathways and their energy barriers. researchgate.net A computational study on the reaction of thiophene with molecular oxygen, for instance, identified transition states for both hydrogen abstraction and addition/elimination mechanisms, concluding that such reactions are likely only significant at high temperatures. researchgate.net Similar methodologies would provide detailed mechanistic insights for reactions involving this compound.

Evaluation of Electronic Effects on Reaction Selectivity

The selectivity of a chemical reaction (i.e., its regioselectivity and stereoselectivity) is determined by subtle differences in the activation energies of competing pathways. Computational models can quantify how the electronic properties of substituents influence this selectivity. The methyl group at the C3 position is electron-donating, which activates the thiophene ring towards electrophilic attack, particularly at the C2 and C5 positions. The ethynyl group at C2 has more complex electronic effects, including π-conjugation and inductive withdrawal.

Computational approaches, such as the Activation Strain Model (ASM), can be used to separate the total activation energy into contributions from the strain (or deformation) of the reactants and the interaction between them. mdpi.com This allows for a detailed analysis of how both steric and electronic factors, imparted by the methyl and ethynyl substituents, would govern the selectivity of a given reaction. By comparing the transition state energies for different attack modes (e.g., ortho vs. meta attack in a coupling reaction), a quantitative prediction of the major product can be achieved. mdpi.com

Prediction and Understanding of Material Properties

Theoretical modeling offers a predictive framework for understanding the material properties of this compound at a molecular level. By employing a range of computational techniques, it is possible to forecast how individual molecules will behave and how they will organize in a solid-state, which is crucial for their performance in electronic devices. These predictive studies are essential for screening potential candidate molecules and for rationally designing materials with enhanced functionalities.

Simulation of Charge Transport and Carrier Mobility

The simulation of charge transport and the prediction of carrier mobility are critical for assessing the potential of this compound as an organic semiconductor. These simulations often rely on quantum chemical calculations to determine the electronic coupling between adjacent molecules and the reorganization energy associated with charge transfer.

While specific studies exclusively detailing the charge transport simulations for this compound are not extensively documented in publicly available literature, the theoretical framework for such predictions is well-established. For thiophene-based oligomers and polymers, computational models are frequently used to estimate charge carrier mobility. These models typically involve calculating the reorganization energy (λ) and the transfer integral (t). A low reorganization energy and a high transfer integral are desirable for efficient charge transport.

Table 1: Hypothetical Charge Transport Parameters for this compound

| Parameter | Description | Predicted Value Range | Significance for Charge Transport |

| Reorganization Energy (λ) | The energy required for a molecule to relax its geometry after a charge is added or removed. | 0.15 - 0.30 eV | Lower values indicate a more rigid molecular structure, which is favorable for higher charge mobility. |

| Transfer Integral (t) | A measure of the electronic coupling between adjacent molecules. | 0.05 - 0.15 eV | Higher values signify stronger electronic communication between molecules, leading to more efficient charge hopping. |

| Charge Carrier Mobility (μ) | The velocity of charge carriers (electrons or holes) under an applied electric field. | 10⁻³ - 10⁻¹ cm²/Vs | A key performance metric for semiconductor materials. |

Note: The values presented in this table are hypothetical and based on typical ranges observed for similar thiophene derivatives. Specific computational studies on this compound are required for precise data.

Theoretical Spectroscopy for Property Prediction (e.g., UV-Vis, NMR)

Theoretical spectroscopy plays a pivotal role in predicting and interpreting the spectral properties of this compound. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule. Similarly, computational methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural elucidation of the compound and its derivatives.

The simulated UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the thiophene ring and the ethynyl substituent. The position of the maximum absorption wavelength (λ_max) is indicative of the molecule's electronic band gap. Theoretical NMR calculations would predict the ¹H and ¹³C chemical shifts, which are sensitive to the electronic environment of the different atoms within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value | Information Gained |

| UV-Vis Spectroscopy | λ_max | ~250-280 nm | Provides information about the electronic transitions and the optical band gap of the molecule. |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Thiophene ring protons: ~6.8-7.2 ppm; Methyl protons: ~2.3-2.5 ppm; Acetylenic proton: ~3.0-3.3 ppm | Confirms the presence and chemical environment of different protons in the molecule. |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Thiophene ring carbons: ~120-140 ppm; Methyl carbon: ~15-20 ppm; Ethynyl carbons: ~70-90 ppm | Provides detailed information about the carbon skeleton of the molecule. |

Note: These predicted values are based on general knowledge of similar thiophene compounds and require specific computational calculations for verification.

Molecular Dynamics Simulations for Supramolecular Organization

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly and supramolecular organization of molecules like this compound in the condensed phase. These simulations can predict how individual molecules will pack in a crystalline or amorphous solid, which significantly influences the bulk material properties, including charge transport.

MD simulations can reveal key parameters such as the preferred intermolecular distances and orientations (e.g., π-π stacking distance). For thiophene-based materials, a close π-π stacking distance is often correlated with better charge transport properties due to enhanced electronic coupling between adjacent molecules. These simulations can also provide insights into the morphology of thin films, which is crucial for device fabrication.

Table 3: Simulated Parameters for the Supramolecular Organization of this compound

| Parameter | Description | Predicted Value Range | Implication for Material Properties |

| π-π Stacking Distance | The distance between the planes of adjacent thiophene rings in a stacked arrangement. | 3.5 - 4.0 Å | Shorter distances generally lead to stronger electronic coupling and improved charge mobility. |

| Cohesive Energy | The energy required to separate the molecules in the solid state. | 80 - 120 kJ/mol | Indicates the stability of the packed structure. |

| Radial Distribution Function | Describes how the density of surrounding matter varies as a function of distance from a point. | Peaks at specific distances | Reveals the short-range and long-range order in the molecular packing. |

Note: The data in this table are illustrative and represent typical values for organic semiconductors. Accurate predictions for this compound would necessitate dedicated molecular dynamics simulations.

Advanced Spectroscopic and Electrochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex derivatives of 2-Ethynyl-3-methylthiophene.

1H and 13C NMR for Structural Elucidation of Complex Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the successful synthesis and elucidating the precise structure of complex derivatives of this compound. These techniques provide information about the chemical environment of each proton and carbon atom within the molecule.

For instance, in the ¹H NMR spectrum of 2-methylthiophene, distinct signals are observed for the methyl protons and the protons on the thiophene (B33073) ring, with specific coupling constants that help in their assignment. chemicalbook.com For more complex structures, such as unsymmetrically substituted 1,4-bis(2-ethynyl-3-thienyl)benzene derivatives, ¹H and ¹³C NMR are crucial for verifying the connectivity of the aromatic and heterocyclic rings. semanticscholar.org The chemical shifts (δ) in the ¹³C NMR spectrum provide direct information about the carbon skeleton. bhu.ac.in For example, the ethynyl (B1212043) carbons typically resonate in a characteristic range, which helps to confirm the presence of the C≡C triple bond. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 2-Methylthiophene | ¹H | 7.05 (H-5), 6.88 (H-4), 6.75 (H-3), 2.49 (CH₃) | J(H5,H4)=5.1, J(H5,H3)=1.2, J(H4,H3)=3.3 | chemicalbook.com |

| 1-Bromo-4-(3-thienyl)benzene | ¹H | 7.35 (dd, H-4 thienyl), 7.40 (dd, H-5 thienyl), 7.45 (dd, H-2 thienyl) | J=5.0, 1.3; J=5.0, 3.0; J=3.0, 1.3 | semanticscholar.org |

| 1-Bromo-4-(3-thienyl)benzene | ¹³C | 120.6 (C-2 thienyl), 126.0 (C-4 thienyl), 126.5 (C-5 thienyl), 141.1 (C-3 thienyl) | semanticscholar.org |

This table is interactive. You can sort and filter the data.

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond basic structural elucidation, advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR are employed to study the conformation and dynamics of this compound derivatives. ipb.ptauremn.org.br These methods can reveal through-bond and through-space correlations between nuclei, providing insights into the spatial arrangement of atoms and the rotational barriers around single bonds. auremn.org.br For example, Nuclear Overhauser Effect (NOE) experiments can determine the stereochemistry and conformation of molecules. bhu.ac.inipb.pt

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, offering valuable information about its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is used to identify the electronic transitions, such as π→π* and n→π* transitions, in conjugated systems like those containing the this compound moiety. bath.ac.uk The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. biointerfaceresearch.com For instance, the introduction of an ethynyl group extends the π-conjugated system, typically leading to a bathochromic (red) shift in the absorption spectrum. The solvent polarity can also influence the λmax values. biointerfaceresearch.com Studies on poly(2-ethynylthiophene) show absorption starting around 800 nm, indicating a highly conjugated polymer system. researchgate.net

Table 2: UV-Vis Absorption Data for Thiophene-based Compounds

| Compound/System | Solvent | λmax (nm) | Reference |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes | Methanol | 486 - 502 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes | Chloroform | 502 - 512 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes | DMF | 626 - 654 | biointerfaceresearch.com |

| Poly(2-ethynylthiophene) | - | ~800 (absorption onset) | researchgate.net |

This table is interactive. You can sort and filter the data.

Photoluminescence (PL) Spectroscopy for Emission Characteristics